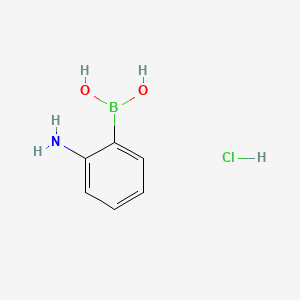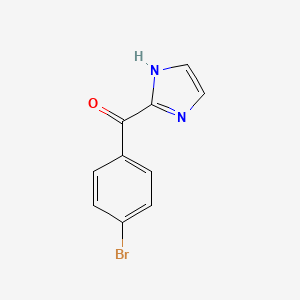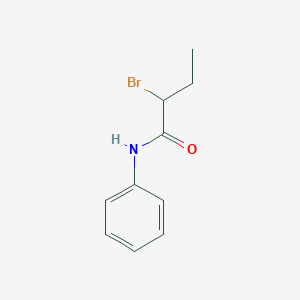
5-(4-Methylbenzyl)-2-furoic acid
Descripción general
Descripción
5-(4-Methylbenzyl)-2-furoic acid is a compound that belongs to the class of organic compounds known as furans. It is characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The specific structure of this compound includes a 2-furoic acid moiety substituted at the 5-position with a 4-methylbenzyl group.
Synthesis Analysis
The synthesis of 5-substituted-2-furoic acids, which are closely related to this compound, can be achieved through controlled reduction and esterification processes. For instance, 5-alkyl- and 5-aryl-2-furoic acids can be reduced under Birch conditions and subsequently esterified with acidic methanol to yield various esters . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be applied by using the appropriate 4-methylbenzyl substituent.
Molecular Structure Analysis
The molecular structure of furan derivatives is often confirmed using spectroscopic techniques such as NMR and IR spectroscopy. For example, large long-range coupling constants between protons at C2 and C5 in the NMR spectra and two high absorption maxima near 1750 and 1730 cm⁻¹ in the IR spectrum are indicative of the furan ring's ester carbonyl group . X-ray single-crystal diffraction studies can also be used to establish the structures of furan compounds, as demonstrated for 4-halo-5-hydroxyfuran-2(5H)-ones .
Chemical Reactions Analysis
Furan compounds can undergo various chemical reactions, including etherification, halolactonization, and hydroxylation . The etherification reaction can be used to introduce different substituents into the furan ring, as seen in the synthesis of natural furan derivatives . Halolactonization and hydroxylation are part of a sequential process to synthesize halo-substituted furanones . These reactions could potentially be applied to modify the this compound molecule for the synthesis of related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives, such as this compound, are influenced by their molecular structure. The presence of the ester carbonyl group and the aromatic ring can affect the compound's solubility, boiling point, and reactivity. The exact properties of this compound would need to be determined experimentally, but insights can be gained from related compounds. For instance, the presence of alkyloxy groups in furancarboxylic acids has been found to influence their lipid-lowering activity .
Aplicaciones Científicas De Investigación
Catalytic Applications
- Biomass Transformation : Alkyl 5-Benzyl-2-furoates, structurally similar to 5-(4-Methylbenzyl)-2-furoic acid, are synthesized through oxidative esterification and alkylation using zeolites as acid catalysts, suggesting applications in sustainable methods for fine chemical synthesis (Arias, Climent, Corma, & Iborra, 2016).
- Synthesis of Furan Derivatives : Different processes, including photocatalysis, have been used for the oxidation of 2-furoic acid to furan derivatives, indicating potential in the field of synthetic organic chemistry (Burguete, Gavara, Galindo, & Luis, 2010).
Biocatalysis and Biochemical Applications
- Biocatalytic Production : Studies on 2,5-Furandicarboxylic acid (FDCA) from chemicals like 2-furoic acid demonstrate the potential of biocatalysis in sustainable production of bio-based polymers (Yuan et al., 2019).
- Enzymatic Conversion : Investigations into enzymatic conversion of biomass-derived furans to valuable chemicals like FDCA indicate significant potential in biotechnology and green chemistry (Cajnko, Novak, Grilc, & Likozar, 2020).
Material Science and Polymer Industry
- Synthesis of Bio-Based Polymers : The transformation of furoic acid derivatives into FDCA, a substitute for petroleum-derived terephthalic acid, highlights applications in developing bio-based polymers and sustainable materials (Drault, Snoussi, Paul, Itabaiana, & Wojcieszak, 2020).
Microbial Degradation and Environmental Impact
- Microbial Degradation : Research on microbial metabolism of furanic compounds, including derivatives of furoic acid, is relevant in environmental biotechnology, with applications in biodetoxification and production of valuable compounds (Wierckx, Koopman, Ruijssenaars, & de Winde, 2011).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with enzymes such ascyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . These enzymes play a crucial role in the inflammatory response by catalyzing the production of prostaglandins and leukotrienes, respectively .
Mode of Action
The benzylic position of similar compounds is known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and function .
Biochemical Pathways
Similar compounds have been found to affect thearachidonic acid metabolizing enzymes COX-2 and 5-LOX . These enzymes are involved in the biosynthesis of eicosanoids, a group of bioactive lipids that play key roles in inflammation and immunity .
Pharmacokinetics
A similar compound, 14-(3-methylbenzyl)matrine, has been studied using high-performance liquid chromatography-tandem mass spectrometry (hplc-ms), which could potentially be used to study the pharmacokinetics of 5-(4-methylbenzyl)-2-furoic acid .
Result of Action
The oxidation of the alkyl side chain at the benzylic position in similar compounds can result in the formation of a carboxylic acid functional group .
Action Environment
The reactions at the benzylic position in similar compounds can be influenced by factors such as the presence of a catalyst, the type of solvent used, and the reaction temperature .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
5-(4-Methylbenzyl)-2-furoic acid plays a significant role in biochemical reactions, particularly those involving aromatic compounds. It interacts with enzymes such as cytochrome P450 monooxygenases, which are responsible for the oxidation of organic substances. These enzymes facilitate the hydroxylation of the methyl group on the benzyl ring, leading to the formation of hydroxylated metabolites. Additionally, this compound can undergo conjugation reactions with glucuronic acid, mediated by UDP-glucuronosyltransferases, resulting in the formation of glucuronides that are more water-soluble and easily excreted from the body .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of nuclear receptors such as the aryl hydrocarbon receptor (AhR), which regulates the expression of genes involved in xenobiotic metabolism. By binding to AhR, this compound can induce the expression of cytochrome P450 enzymes, enhancing the cell’s ability to metabolize and detoxify foreign compounds .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as a ligand for nuclear receptors, such as AhR, leading to the activation of downstream signaling pathways. This activation results in the transcription of target genes involved in detoxification processes. Additionally, this compound can inhibit certain enzymes, such as cyclooxygenases, by binding to their active sites and preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but it can undergo degradation when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxification enzymes and changes in cellular metabolism .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of aromatic compounds. It is metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which can then undergo conjugation with glucuronic acid. This process enhances the solubility and excretion of the metabolites. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in xenobiotic metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via organic anion transporters and distributed to various cellular compartments. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolism. Additionally, this compound can be found in the nucleus, where it binds to nuclear receptors such as AhR, influencing gene expression. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .
Propiedades
IUPAC Name |
5-[(4-methylphenyl)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-9-2-4-10(5-3-9)8-11-6-7-12(16-11)13(14)15/h2-7H,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUZBZHMUKAZDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586248 | |
| Record name | 5-[(4-Methylphenyl)methyl]furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4664-45-3 | |
| Record name | 5-[(4-Methylphenyl)methyl]furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine](/img/structure/B1286034.png)
